N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Overview
Description
N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide is a complex organic compound that features a combination of indole, piperidine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole core is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The 2-chloro-4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks the benzyl halide.
Formation of the Piperidinecarbohydrazide: The piperidine ring is introduced through a cyclization reaction, followed by the formation of the carbohydrazide group.
Final Coupling: The final step involves coupling the indole derivative with the piperidinecarbohydrazide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and indole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; electrophiles like bromine for electrophilic substitution.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzyl or indole derivatives.
Scientific Research Applications
N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole and benzyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-4-fluorobenzyl)piperazine
- 4-Fluorobenzyl chloride
- 1-Chloro-4-fluorobenzene
Uniqueness
N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide is unique due to its combination of indole, piperidine, and benzyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
N-[(E)-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O3S/c1-2-34(32,33)30-11-5-6-18(16-30)24(31)28-27-13-19-15-29(23-8-4-3-7-21(19)23)14-17-9-10-20(26)12-22(17)25/h3-4,7-10,12-13,15,18H,2,5-6,11,14,16H2,1H3,(H,28,31)/b27-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPIVXJKZNOAHB-UVHMKAGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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